

# Spectroscopic Profile of (R)-7,8-difluorochroman-4-amine: A Technical Guide

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## Compound of Interest

Compound Name: (R)-7,8-difluorochroman-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amine, **(R)-7,8-difluorochroman-4-amine**. In the absence of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to aid researchers in the characterization of this and similar compounds.

## Introduction

**(R)-7,8-difluorochroman-4-amine** is a fluorinated cyclic amine of interest in medicinal chemistry and drug discovery due to its unique structural and electronic properties. The fluorine substituents can significantly influence metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule during synthesis and subsequent pharmacological studies.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(R)-7,8-difluorochroman-4-amine**. These predictions are derived from the analysis of its functional groups, including a primary amine, a difluoro-substituted aromatic ring, an aliphatic ether, and a chiral center.

## Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.0 - 6.8	m	2H	Aromatic H
~ 4.4 - 4.2	m	2H	O-CH <sub>2</sub>
~ 4.1 - 4.0	t	1H	CH-NH <sub>2</sub>
~ 2.2 - 2.0	m	2H	CH <sub>2</sub> -CH
~ 1.7	br s	2H	NH <sub>2</sub>

Note: The chemical shifts are estimates and can be influenced by solvent and concentration. The aromatic protons will likely exhibit complex splitting patterns due to fluorine coupling.

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 150 - 140 (d, J ≈ 240-250 Hz)	C-F
~ 140 - 130 (d, J ≈ 240-250 Hz)	C-F
~ 125 - 115	Aromatic C
~ 120 - 110	Aromatic C
~ 65 - 60	O-CH <sub>2</sub>
~ 50 - 45	CH-NH <sub>2</sub>
~ 35 - 30	CH <sub>2</sub> -CH

Note: The carbon signals for the fluorine-bearing aromatic carbons will appear as doublets with large coupling constants (J).

**Table 3: Predicted IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3250	Medium, Broad	N-H stretch (primary amine, two bands)[1][2]
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Medium	N-H bend (scissoring)[2]
1500 - 1400	Strong	Aromatic C=C stretch
1300 - 1200	Strong	C-F stretch
1250 - 1020	Strong	C-N stretch (aliphatic amine)[2]
1150 - 1050	Strong	C-O-C stretch (aryl alkyl ether)

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Interpretation
185	Molecular Ion (M <sup>+</sup> )
168	[M-NH <sub>3</sub> ] <sup>+</sup>
156	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (from chroman ring cleavage)
127	[Difluorophenoxy] <sup>+</sup> fragment
30	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup> (alpha-cleavage)

Note: The molecular ion peak is expected for this compound. Alpha-cleavage is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.[3][4]

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like **(R)-7,8-difluorochroman-4-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean 5 mm NMR tube.<sup>[5]</sup> Ensure the sample is fully dissolved and free of any particulate matter.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans will be required.<sup>[6][7]</sup>
  - 2D NMR: For complete structural elucidation, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton correlations.<sup>[8]</sup>
- Data Analysis: Process the acquired spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the  $^1\text{H}$  NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersion in a KBr pellet. For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.
- Instrumentation: Use a standard FTIR spectrometer.

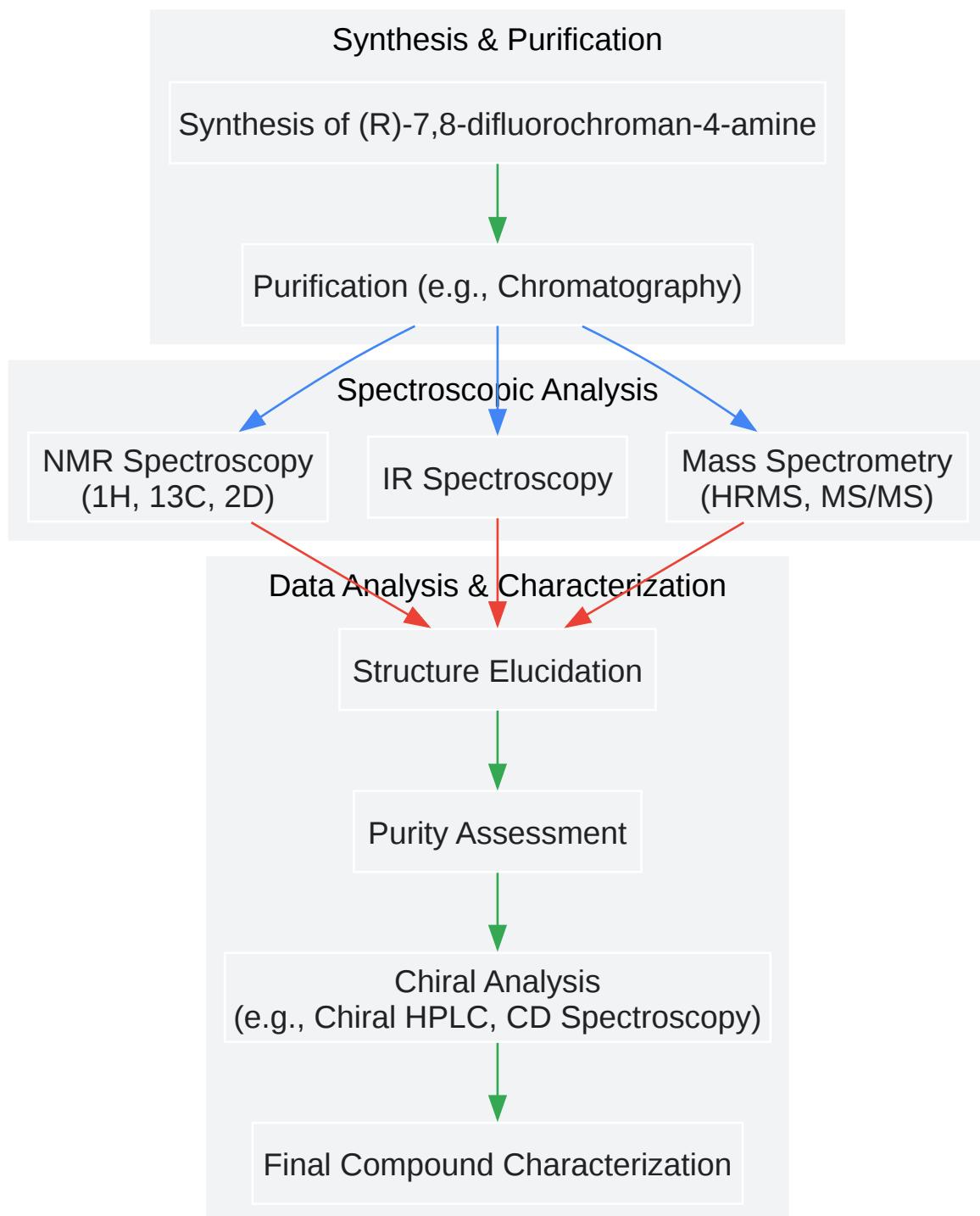
- Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .<sup>[5]</sup> Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.<sup>[5]</sup>
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule by comparing the observed frequencies to correlation tables.<sup>[9]</sup>

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).<sup>[5]</sup>
- Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass determination.<sup>[10][11]</sup> Common ionization techniques include Electron Ionization (EI) for fragmentation analysis and ESI for softer ionization.
- Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular weight of the compound. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.<sup>[12]</sup>

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chiral compound such as **(R)-7,8-difluorochroman-4-amine**.

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Caption: Workflow for the synthesis and spectroscopic characterization of a chiral molecule.

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